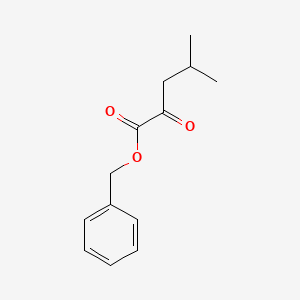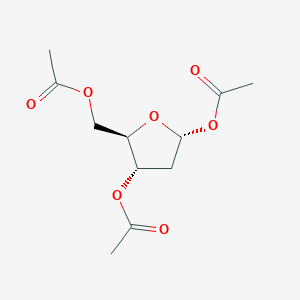
1,3,5-tri-O-Acetyl-2-Deoxy-alpha-D-Erythro-Pentofuranose
描述
1,3,5-Tri-O-Acetyl-2-Deoxy-alpha-D-Erythro-Pentofuranose is a synthetic derivative of pentofuranose, a five-membered ring sugar molecule. This compound is characterized by the presence of three acetyl groups attached to the oxygen atoms at the 1, 3, and 5 positions of the furanose ring, and a deoxy group at the 2 position. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Acetylation of Pentofuranose: The compound can be synthesized by acetylating pentofuranose using acetic anhydride in the presence of a catalyst such as pyridine or DMAP (4-Dimethylaminopyridine). The reaction is typically carried out at elevated temperatures to ensure complete acetylation.
Deoxygenation: The deoxy group at the 2 position can be introduced by treating the pentofuranose with a deoxygenating agent such as triphenylphosphine and carbon tetrachloride.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, heated, and stirred to ensure uniform reaction. The product is then purified through crystallization or chromatography.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed where the reactants are continuously fed into a reactor, and the product is continuously extracted and purified.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, sodium periodate, and TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride to produce reduced derivatives.
Substitution: Substitution reactions can be carried out by treating the compound with nucleophiles such as amines, alcohols, or halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4), TEMPO, aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ether or THF (tetrahydrofuran) solvents.
Substitution: Amines, alcohols, halides, polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, ketones.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Amides, ethers, halides.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of nucleosides and nucleotides, which are essential for DNA and RNA research.
Medicine: The compound is utilized in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid synthesis.
Industry: It is employed in the production of biodegradable polymers and other materials with specific chemical properties.
作用机制
The compound exerts its effects through its ability to interact with nucleic acids and enzymes involved in nucleotide metabolism. It can inhibit enzymes such as DNA polymerases and RNA polymerases, leading to the disruption of nucleic acid synthesis. The molecular targets include the active sites of these enzymes, where the compound binds and inhibits their activity.
相似化合物的比较
2-Deoxyribose
2-Deoxy-D-erythro-pentofuranose
1,3,5-Tri-O-methyl-2-deoxy-alpha-D-erythro-pentofuranose
属性
IUPAC Name |
[(2R,3S,5R)-3,5-diacetyloxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGMBTAACMQRSS-AXFHLTTASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@H](O1)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


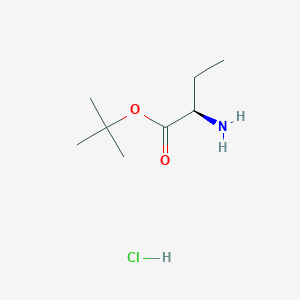
![4-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B3317472.png)
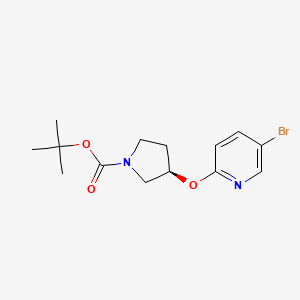
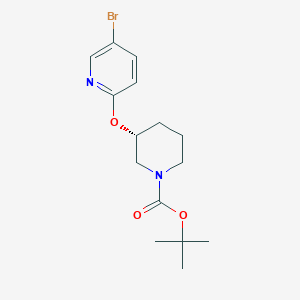
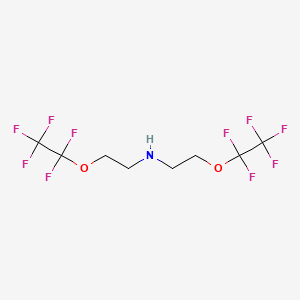

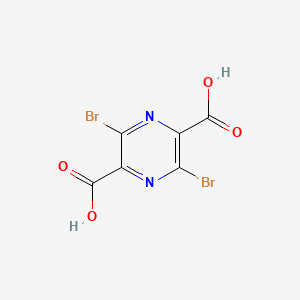
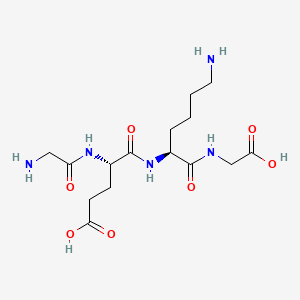
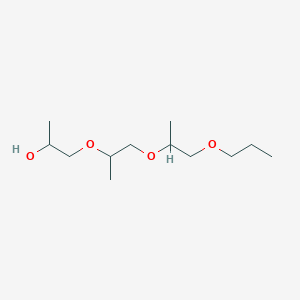

![4-[(Ethylamino)methyl]benzoic acid](/img/structure/B3317508.png)
